1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
This compound features a piperidine core with a sulfonyl group at position 1 and a 1-methyl-1H-pyrazol-3-yl substituent at position 2. The sulfonyl moiety is derived from 2,4-dichloro-5-methylbenzenesulfonyl chloride, imparting electron-withdrawing chlorine atoms and a methyl group for steric modulation. This structure is hypothesized to influence bioactivity through interactions with receptors or enzymes, leveraging both the lipophilic dichlorophenyl group and the hydrogen-bonding pyrazole .
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-11-8-16(14(18)9-13(11)17)24(22,23)21-6-3-4-12(10-21)15-5-7-20(2)19-15/h5,7-9,12H,3-4,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIRASFTSCKRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazole moiety, and the attachment of the sulfonyl group. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.
Attachment of Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with specific biological targets, making it a candidate for developing new therapeutics.
Key Applications :
- Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibitory properties. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in treating Alzheimer's disease.
- Antibacterial Properties : Studies indicate that related sulfonamide compounds exhibit antibacterial activity, suggesting potential applications in antimicrobial therapy.
Biological Studies
The compound is utilized in biological studies to understand its interaction with macromolecules such as proteins and nucleic acids. Its ability to modulate enzyme activity can provide insights into biochemical pathways and disease mechanisms.
Mechanism of Action :
The interaction of the compound with specific molecular targets involves binding to enzymes or receptors, which can inhibit their activity or modulate their function. The sulfonyl group forms interactions with amino acid residues in proteins, while the pyrazole moiety may participate in hydrogen bonding .
Case Study 1: Enzyme Inhibition
Research has shown that derivatives of piperidine compounds exhibit significant AChE inhibition. For instance, studies on similar sulfonamide derivatives demonstrated their effectiveness against AChE, highlighting the potential of this compound in addressing neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various sulfonamide compounds, including those structurally similar to the compound . Results indicated that certain derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Sulfonyl Piperidine/Piperazine Family
Key structural analogues and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Electronic Effects
- Trifluoromethyl groups () increase metabolic stability and lipophilicity, whereas the target’s methyl group offers moderate steric hindrance .
Steric and Conformational Differences
- Carboxylic acid in introduces hydrogen-bonding capability absent in the target compound, which may improve solubility but reduce membrane permeability .
Biological Activity
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic compound with potential therapeutic applications. Its complex structure includes a piperidine ring and a pyrazole moiety, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.
- Molecular Formula : C₁₆H₁₉Cl₂N₃O₂S
- Molecular Weight : 388.3 g/mol
- CAS Number : 2201325-97-3
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. The following table summarizes the findings related to its antimicrobial efficacy:
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| 7b | Staphylococcus epidermidis | 0.22 | 0.25 | Bactericidal |
| 24 | Mycobacterium abscessus | 4–8 | Not specified | Weak activity |
| 24 | Mycobacterium smegmatis | 4–8 | Not specified | Weak activity |
The compound 7b , a derivative of pyrazole, exhibited significant antimicrobial activity against both Staphylococcus aureus and Staphylococcus epidermidis, demonstrating low MIC and MBC values indicative of its bactericidal properties .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds in this class has also been investigated. A study involving similar pyrazole derivatives revealed promising results:
- Method : Rat foot edema model induced by carrageenan.
- Results : The synthesized compounds showed a percentage of anti-inflammatory power (% DAI) comparable to ibuprofen.
The structural modifications in these compounds play a crucial role in enhancing their anti-inflammatory activity, suggesting that the sulfonamide group may contribute positively to their efficacy .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial growth.
- Receptor Modulation : It could modulate receptor activities that play roles in pain and inflammation.
Understanding these mechanisms is crucial for optimizing the compound's design for therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were tested for antimicrobial efficacy, with some showing MIC values as low as 0.22 µg/mL against resistant strains .
- Anti-inflammatory Studies : Research indicated that modifications to the pyrazole ring significantly enhanced anti-inflammatory effects, making them potential candidates for new NSAIDs .
Q & A
Q. What crystallographic techniques resolve polymorphic forms of this compound?
- Methodological Answer : Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphs. SCXRD of recrystallized forms (e.g., from ethanol vs. acetonitrile) reveals packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
